

Physical properties of 1-Acenaphthenol (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acenaphthenol

Cat. No.: B7763142

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **1-Acenaphthenol**

For professionals engaged in chemical research and pharmaceutical development, a comprehensive understanding of a compound's physical properties is paramount. These characteristics govern a substance's behavior, influencing everything from reaction kinetics and purification methods to formulation and bioavailability. This guide provides a detailed examination of two critical physical properties of **1-Acenaphthenol**: its melting point and solubility. As a Senior Application Scientist, this document synthesizes established data with the underlying scientific principles and practical experimental methodologies.

The Significance of **1-Acenaphthenol's** Physical Profile

1-Acenaphthenol (CAS 6306-07-6) is a polycyclic aromatic hydrocarbon derivative characterized by a hydroxyl group on its five-membered ring.^{[1][2][3]} This structure, featuring both a polar functional group and a large, non-polar aromatic system, imparts a unique set of physical properties that are crucial for its application in organic synthesis and materials science.^[4] Accurate knowledge of its melting point is essential for identity confirmation and purity assessment, while its solubility profile dictates the choice of solvents for reactions, extractions, and purifications.

Melting Point of **1-Acenaphthenol**

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline compound, this transition occurs over a narrow temperature range, making it a reliable indicator of both identity and purity.[5][6]

Reported Melting Point

The literature value for the melting point of **1-Acenaphthenol** is reported to be in the range of 145-148 °C.[4][7]

Theoretical Framework: Factors Influencing Melting Point

The melting point of an organic compound is determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] Stronger forces require more thermal energy to overcome, resulting in a higher melting point.[9][10][11][12]

- **Intermolecular Forces:** **1-Acenaphthenol**'s structure includes a hydroxyl (-OH) group, which allows for hydrogen bonding—a strong type of dipole-dipole interaction.[8][12] This is in addition to the London dispersion forces present due to the large aromatic system. The presence of hydrogen bonding significantly increases its melting point compared to its non-polar parent compound, acenaphthene (melting point ~94 °C).[13]
- **Molecular Size and Shape:** Larger molecules generally have higher melting points due to increased surface area and stronger van der Waals forces.[8][9] The symmetrical nature of some molecules can also lead to more efficient packing in the crystal lattice, further increasing the melting point.[8][10]
- **Purity:** Impurities disrupt the uniform crystal lattice structure, which weakens the intermolecular forces.[12] This leads to a depression of the melting point and a broadening of the melting range, a phenomenon known as melting point depression.[12] A sharp melting range (typically 0.5-2 °C) is a strong indicator of a pure compound.[5]

Data Summary: Melting Point of **1-Acenaphthenol**

Property	Value	Significance
Melting Point	145-148 °C	Key identifier and purity benchmark. [4] [7]
Primary Intermolecular Forces	Hydrogen Bonding, London Dispersion Forces	The hydroxyl group allows for strong hydrogen bonds, leading to a relatively high melting point. [8] [12]
Purity Indication	A sharp range within 1-2 °C indicates high purity.	Impurities cause a lower and broader melting range. [12]

Experimental Protocol: Melting Point Determination

The following protocol describes the determination of melting point using a modern digital apparatus, such as a Mel-Temp.

Methodology Rationale: This method provides a precise and reproducible means of determining the melting point range. A slow heating rate near the expected melting point is crucial for allowing sufficient time for heat transfer from the heating block to the sample, ensuring thermal equilibrium and an accurate reading.[\[14\]](#)

Step-by-Step Protocol:

- **Sample Preparation:**
 - Ensure the **1-Acenaphthene** sample is completely dry and finely powdered.
 - Firmly press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
 - Tap the closed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[\[14\]](#)
- **Apparatus Setup:**
 - Insert the capillary tube into the heating block of the melting point apparatus.

- Set the apparatus to a rapid heating rate to quickly determine an approximate melting range.
- Approximate Determination:
 - Observe the sample while heating and note the temperature at which it begins to melt and the temperature at which it becomes completely liquid. This provides a rough estimate.
- Accurate Determination:
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point.
 - Prepare a new sample in a fresh capillary tube.
 - Set the heating rate to a slow 1-2 °C per minute.[14]
 - Carefully observe the sample as the temperature approaches the expected melting point.
- Data Recording:
 - Record the temperature (T1) when the first drop of liquid appears.
 - Record the temperature (T2) when the last solid crystal melts.
 - The melting point is reported as the range T1-T2.

Visualization: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of **1-Acenaphtheneol**.

Solubility of 1-Acenaphthenol

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

The principle of "like dissolves like" is a fundamental guideline: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15][16]

Reported Solubility

1-Acenaphthenol is described as being almost insoluble in water.[4][7] It exhibits slight solubility in chloroform and methanol, particularly with sonication.[7] It can also be recrystallized from benzene or ethanol.[4]

Theoretical Framework: Factors Influencing Solubility

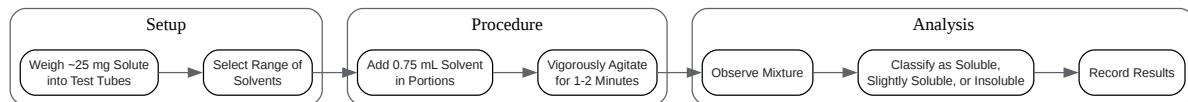
The solubility of an organic molecule is a balance between its constituent parts and their interactions with the solvent.

- **Polarity and Functional Groups:** The hydroxyl group on **1-Acenaphthenol** can form hydrogen bonds with polar protic solvents like water and alcohols, which promotes solubility. [15][17] However, the molecule is dominated by its large, non-polar, polycyclic aromatic hydrocarbon structure. This large hydrophobic region significantly limits its solubility in highly polar solvents like water.[16]
- **Molecular Size:** Generally, as molecular size increases, solubility tends to decrease. Larger molecules require more energy to be solvated by the solvent molecules.[17][18]
- **Temperature:** For most solids dissolving in liquid solvents, solubility increases with temperature.[17] Increased thermal energy helps solvent molecules overcome the intermolecular forces within the solute's crystal lattice.[17][18]

Data Summary: Solubility Profile of 1-Acenaphthenol

Solvent	Polarity	Expected Solubility	Rationale
Water	Highly Polar	Very Low / Insoluble	The large non-polar aromatic structure dominates over the single polar hydroxyl group.[4][7]
Methanol / Ethanol	Polar Protic	Slightly Soluble to Soluble	The solvent can hydrogen bond with the -OH group, and its alkyl portion can interact with the aromatic system.[4][7]
Chloroform	Moderately Polar	Slightly Soluble	Favorable dipole-dipole interactions can occur.[7]
Benzene / Toluene	Non-Polar Aromatic	Soluble	Strong π - π stacking interactions between the solvent and the aromatic system of 1-Acenaphtheneol promote dissolution.
Hexane	Non-Polar Aliphatic	Low	While non-polar, the interactions are weaker than the π - π stacking with aromatic solvents.

Experimental Protocol: Qualitative Solubility Determination


Methodology Rationale: This protocol systematically assesses the solubility of **1-Acenaphtheneol** across a spectrum of solvents with varying polarities and acid-base properties.

This provides a practical and rapid method to classify the compound and identify suitable solvent systems for further work.

Step-by-Step Protocol:

- Preparation: Place approximately 25 mg of **1-Acenaphtheneol** into a series of small, clean test tubes.
- Solvent Addition: To each test tube, add 0.75 mL of a different solvent (e.g., water, methanol, toluene, hexane, 5% HCl, 5% NaOH) in small portions.[\[19\]](#)
- Agitation: After each addition, shake the test tube vigorously for 1-2 minutes to facilitate dissolution.[\[19\]](#)
- Observation: Observe the mixture against a contrasting background.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve.
- Record: Systematically record the observations for each solvent.

Visualization: Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the qualitative solubility testing of **1-Acenaphtheneol**.

Conclusion

The physical properties of **1-Acenaphthenol** are a direct reflection of its molecular structure. Its high melting point of 145-148 °C is primarily attributed to the presence of hydrogen bonding facilitated by its hydroxyl group. Its solubility is characterized by poor dissolution in water and favorable solubility in less polar organic solvents, especially aromatic ones, due to the dominance of its large, non-polar carbocyclic framework. A thorough understanding and precise experimental determination of these properties are indispensable for the effective use of **1-Acenaphthenol** in research and development, ensuring purity, guiding solvent selection, and enabling successful downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acenaphthenol (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (+)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Acenaphthenol [webbook.nist.gov]
- 4. 1-ACENAPHTHENOL | 6306-07-6 [chemicalbook.com]
- 5. athabascau.ca [athabascau.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. 1-ACENAPHTHENOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. youtube.com [youtube.com]
- 9. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 12. sciencing.com [sciencing.com]
- 13. Acenaphthene | C12H10 | CID 6734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]
- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of 1-Acenaphthene (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7763142#physical-properties-of-1-acenaphthene-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com